4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Overview
Description
4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid is a compound known for its distinctive structure and versatile applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid can be achieved through several synthetic routes, typically involving the following steps:
Protection of Amino Group: Starting from an appropriate amino acid precursor, the amino group is often protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Methoxylation: Introduction of a methoxy group is usually achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Oxidation: The oxo group can be introduced via oxidation reactions, using oxidizing agents such as sodium periodate or other suitable reagents.
Final Assembly: The protected and functionalized intermediates are then coupled under mild conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This typically includes:
Large-scale Reaction Vessels: Employing reactors capable of handling significant volumes.
Advanced Purification Techniques: Utilizing techniques like recrystallization, chromatography, and distillation.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: Can be further oxidized under strong oxidizing conditions.
Reduction: The oxo and methoxy groups can be reduced under specific conditions.
Substitution: Functional groups can be substituted, particularly the benzyloxycarbonyl group.
Hydrolysis: Can undergo hydrolysis in the presence of acids or bases.
Common Reagents and Conditions
Oxidation: Sodium periodate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds for halogenation reactions.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products: The major products from these reactions vary based on the conditions but typically include:
Deprotected Amino Acids: Resulting from the removal of the benzyloxycarbonyl group.
Alcohols and Aldehydes: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid is valuable in numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid exerts its effects involves:
Molecular Targets: Interacting with enzymes and proteins due to its structural features.
Pathways: Participating in biochemical pathways where amino acids and derivatives play crucial roles.
Comparison with Similar Compounds
4-{[(Alkoxycarbonyl]amino}-5-methoxy-5-oxopentanoic acids: : Differing in the nature of the alkoxy group.
Peptide derivatives: : With varying protecting groups and functionalization.
N-protected amino acids: : Such as N-tert-butyloxycarbonyl (Boc) protected analogs.
Uniqueness: The presence of the benzyloxycarbonyl group provides unique reactivity and stability, differentiating it from other similar compounds.
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Properties
IUPAC Name |
5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-83-3 | |
Record name | NSC55781 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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